molecular formula C14H22Br2S B136808 2,5-Dibromo-3-decylthiophene CAS No. 158956-23-1

2,5-Dibromo-3-decylthiophene

Cat. No. B136808
M. Wt: 382.2 g/mol
InChI Key: CQDSRZZKSUNTSB-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-decylthiophene is a type of dibromothiophene, a compound that is part of the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. Dibromothiophenes are derivatives of thiophene where two hydrogen atoms have been substituted by bromine atoms. These compounds are of interest due to their potential applications in organic electronics and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of dibromothiophene derivatives can be achieved through various methods. One such method involves a one-pot reaction of dihydrothiophenes with Br2 reagent, which performs both oxidation and bromination. This process yields 3,4-diaryl-2,5-dibromothiophenes with excellent efficiency, ranging from 83-92% . Another approach for synthesizing thiophene derivatives is through a sequential one-pot multicomponent reaction, which allows for the creation of fully substituted 2,5-dihydrothiophenes with a high degree of variation in the final product's architecture .

Molecular Structure Analysis

The molecular structure of dibromothiophene derivatives can be influenced by the presence of different functional groups. For instance, the study of 5,5'-bis(silyl)-functionalized 3,3'-dibromo-2,2'-dithiophenes revealed that the planar alignment of certain silyl-functionalized dibromo-dithiophenes shows a higher degree of π-conjugation and more favorable molecular packing compared to those with a skewed arrangement .

Chemical Reactions Analysis

Dibromothiophenes can undergo various chemical reactions, making them versatile intermediates. For example, 3,4-diaryl-2,5-dibromothiophenes can be used as building blocks for the preparation of 2,3,4,5-tetraarylthiophenes through Suzuki coupling reactions . Additionally, the acidic treatment of 2,5-dihydrothiophenes can furnish corresponding 5-amino thiophene-2,4-dicarboxylates, further expanding the range of possible derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromothiophene derivatives are closely related to their molecular structure. The presence of bromine atoms and other functional groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the introduction of silyl groups can influence the degree of π-conjugation and, consequently, the electronic properties of the compound . Additionally, the synthesis of polyhydroxyl oligothiophenes from dibromothiophene derivatives demonstrates the potential for creating water-soluble 'self-doping' oligothiophenes, indicating a wide range of applications in materials science .

Scientific Research Applications

Synthesis of Block Copolymers Another study reported the successful synthesis of well-controlled rod−rod block copolymers using 2,5-dibromo-3-decylthiophene as a precursor. This work provides insights into the structural analysis and properties of the synthesized copolymers (Ohshimizu & Ueda, 2008).

Supramolecular Organization in Polymers Research into the supramolecular organization of functional polythiophenes, using derivatives of 2,5-dibromo-3-decylthiophene, revealed insights into the assembly process driven by pi-pi interactions. The findings contribute to understanding the molecular arrangement in polymer systems (Clément et al., 2010).

Water-Soluble Polythiophenes A novel approach to creating highly water-soluble polythiophenes involved using 2,5-dibromo-3-decylthiophene. This research has implications for applications in biological and environmental fields (Xue, Luo, & Liu, 2007).

Conducting Polythiophene Synthesis A unique solid-state synthesis method for conducting polythiophenes using 2,5-dibromo-3-decylthiophene derivatives was investigated. This study contributes to the development of materials with enhanced electrical conductivity (Meng et al., 2003).

Safety And Hazards

2,5-Dibromo-3-decylthiophene may cause skin and eye irritation and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this compound .

Future Directions

2,5-Dibromo-3-decylthiophene has potential applications in the field of organic electronics . Its use as a monomer in the synthesis of high molecular weight polydodecylthiophene suggests potential future directions in the development of new materials for electronic applications .

properties

IUPAC Name

2,5-dibromo-3-decylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Br2S/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDSRZZKSUNTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400948
Record name 2,5-Dibromo-3-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-decylthiophene

CAS RN

158956-23-1
Record name 2,5-Dibromo-3-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158956-23-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
A Iraqi, GW Barker, DF Pickup - Reactive and Functional Polymers, 2006 - Elsevier
The synthesis of new donor/acceptor 3-substituted thiophene copolymers with two different alkyl substituents is presented. The new alternating (3-alkyl/3-cyano)thiophene copolymers …
Number of citations: 17 www.sciencedirect.com
PM Lundin, G Giri, Z Bao - Journal of Polymer Science Part A …, 2013 - Wiley Online Library
Previous routes to polymers with mono‐alkylated bithiophenes have proceeded through polymerization of monoalkyl‐2,2′‐bithiophene monomers through oxidative or AB‐type cross‐…
Number of citations: 7 onlinelibrary.wiley.com
JP Lamps, JM Catala - Macromolecules, 2009 - ui.adsabs.harvard.edu
Real Time Controlled Polymerization Kinetics of 2,5-Dibromo-3-decylthiophene Using UV‑Vis Spectroscopy: Determination of the Reaction Rate Constants - NASA/ADS Now on home page …
Number of citations: 22 ui.adsabs.harvard.edu
RC Chadwick, D Fong, NA Rice… - Journal of Polymer …, 2015 - Wiley Online Library
The interactions of a series of poly(3‐decylthiophene)‐block‐polydimethylsiloxanes (P3DT‐b‐PDMS) with single‐walled carbon nanotubes (SWNTs) are investigated. The formation of …
Number of citations: 6 onlinelibrary.wiley.com
B Liu, WL Yu, YH Lai, W Huang - Macromolecules, 2000 - ACS Publications
A novel series of soluble alternating conjugated copolymers comprised of 9,9-dihexylfluorene and substituted bithiophene or thiophene moieties were synthesized by palladium-…
Number of citations: 229 pubs.acs.org
MJ Marsella, PJ Carroll, TM Swager - Journal of the American …, 1995 - ACS Publications
Herein we report conducting polymer-based sensors which transduce reversible, noncovalent, and non-redox-dependent molecular recognition events into measurable changes in …
Number of citations: 203 pubs.acs.org
YM Katba-Bader, L Meng, C Guan, Y Qin - Polymer, 2021 - Elsevier
Poly(thienylene vinylene) (PTV) is one of the prototypical conjugated polymers (CPs) that has received relatively little attention. The insertion of one small double bond between every …
Number of citations: 1 www.sciencedirect.com
O Olubi, L London, B Sannigrahi, P Nagappan… - Bioengineering, 2014 - mdpi.com
Biofunctional block copolymers are becoming increasingly attractive materials as active components in biosensors and other nanoscale electronic devices. We have described two …
Number of citations: 10 www.mdpi.com
MJ Marsella, PJ Carroll, TM Swager - Journal of the American …, 1994 - ACS Publications
Pseudorotaxanes are host-guest systems comprised of a cyclic molecule whose cavity is pierced by a compatible linear molecule. In pseudopolyrotaxanes, the polymer chain may …
Number of citations: 120 pubs.acs.org
Z Cao, Z Li, S Zhang, L Galuska, T Li, C Do… - …, 2020 - ACS Publications
Although considerable progress has been made to optimize the optoelectronic properties of conjugated polymers (CPs), the rational design of CPs with tailored physical properties for …
Number of citations: 24 pubs.acs.org

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